Cas no 2138575-19-4 ((but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine)
(but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine Chemical and Physical Properties
Names and Identifiers
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- (but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine
- (but-3-yn-1-yl)[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amine
- 2138575-19-4
- EN300-1179588
-
- Inchi: 1S/C10H14N2OS/c1-4-5-6-11-8(2)9-7-10(13-3)12-14-9/h1,7-8,11H,5-6H2,2-3H3
- InChI Key: HRTOJFCLNBDBGA-UHFFFAOYSA-N
- SMILES: S1C(=CC(=N1)OC)C(C)NCCC#C
Computed Properties
- Exact Mass: 210.08268425g/mol
- Monoisotopic Mass: 210.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 62.4Ų
(but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1179588-1.0g |
(but-3-yn-1-yl)[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amine |
2138575-19-4 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1179588-50mg |
(but-3-yn-1-yl)[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amine |
2138575-19-4 | 50mg |
$948.0 | 2023-10-03 | ||
| Enamine | EN300-1179588-100mg |
(but-3-yn-1-yl)[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amine |
2138575-19-4 | 100mg |
$993.0 | 2023-10-03 | ||
| Enamine | EN300-1179588-250mg |
(but-3-yn-1-yl)[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amine |
2138575-19-4 | 250mg |
$1038.0 | 2023-10-03 | ||
| Enamine | EN300-1179588-500mg |
(but-3-yn-1-yl)[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amine |
2138575-19-4 | 500mg |
$1084.0 | 2023-10-03 | ||
| Enamine | EN300-1179588-1000mg |
(but-3-yn-1-yl)[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amine |
2138575-19-4 | 1000mg |
$1129.0 | 2023-10-03 | ||
| Enamine | EN300-1179588-2500mg |
(but-3-yn-1-yl)[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amine |
2138575-19-4 | 2500mg |
$2211.0 | 2023-10-03 | ||
| Enamine | EN300-1179588-5000mg |
(but-3-yn-1-yl)[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amine |
2138575-19-4 | 5000mg |
$3273.0 | 2023-10-03 | ||
| Enamine | EN300-1179588-10000mg |
(but-3-yn-1-yl)[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]amine |
2138575-19-4 | 10000mg |
$4852.0 | 2023-10-03 |
(but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on (but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine
Introduction to (but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine and Its Significance in Modern Chemical Research
Compound with the CAS number 2138575-19-4 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The compound, formally known as (but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine, represents a unique structural motif that combines the properties of butynyl groups, thiazole derivatives, and amines. This combination has opened up new avenues for exploring its potential applications in drug discovery and therapeutic interventions.
The structural framework of this compound is particularly intriguing due to the presence of multiple functional groups that can interact with biological targets in diverse ways. The butynyl group, characterized by its triple bond, introduces a certain level of rigidity to the molecule, which can be advantageous in terms of binding affinity and specificity. On the other hand, the thiazole ring is a well-known pharmacophore that is frequently encountered in bioactive molecules, contributing to various biological activities such as antimicrobial, antifungal, and anti-inflammatory effects.
The amine moiety at the end of the molecule further enhances its potential as a bioactive compound. Amines are well-documented for their ability to form hydrogen bonds and participate in salt formation, which can significantly influence the solubility and bioavailability of a drug candidate. The presence of these functional groups makes (but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine a promising candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the therapeutic potential of thiazole derivatives. Thiazole-based compounds have shown remarkable efficacy in various disease models, including cancer, infectious diseases, and neurological disorders. The methoxy group in the thiazole ring of this compound is particularly noteworthy, as it can modulate the electronic properties of the ring and influence its interactions with biological targets. This modification has been strategically employed in several drug candidates to enhance their pharmacological activity.
The butynyl group in (but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine also plays a crucial role in determining its chemical behavior. The triple bond can participate in various chemical reactions, including addition reactions and metal coordination, which can be exploited for designing more complex molecular architectures. This flexibility makes the compound a valuable scaffold for medicinal chemists looking to develop novel molecules with tailored properties.
One of the most exciting aspects of this compound is its potential application in targeted drug delivery systems. The unique combination of functional groups allows for the development of prodrugs or conjugates that can selectively target specific cells or tissues. For instance, the thiazole ring can be linked to biomolecules such as peptides or proteins to enhance cellular uptake or to target specific receptors. Similarly, the amine group can be used to attach imaging agents or other diagnostic tools for non-invasive monitoring of therapeutic efficacy.
Recent studies have also highlighted the role of (but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine in modulating cellular signaling pathways. The compound has been shown to interact with various enzymes and receptors that are involved in critical biological processes such as inflammation, apoptosis, and cell proliferation. By targeting these pathways, the compound may offer therapeutic benefits in conditions where dysregulation of these processes is implicated.
The synthesis of (but-3-yn-1-yl)1-(3-methoxy-1,2-thiazol-5-yl)ethylamine presents an interesting challenge due to its complex structural features. However, advances in synthetic chemistry have made it possible to access such molecules with high efficiency and purity. Modern techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the carbon-carbon bonds that define this compound's structure. These methods not only improve yield but also allow for greater functional group tolerance during synthesis.
The pharmacokinetic properties of (but-3-ylnl)-1-(3-methoxy-l,l-thiazol-l 5 -yI)e thoIamine are also an important consideration in its development as a drug candidate. Studies have shown that modifications at different positions on the molecule can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these properties, it may be possible to enhance the bioavailability and therapeutic efficacy of this compound.
In conclusion,(but - 3 - ynl)-l - ( 3 - methoxy - l , 2 - thia z ol - 5 - y I ) eth o I am ine represents a promising lead structure with significant potential for further development . Its unique structural features , combined with its ability to interact with multiple biological targets , make it an attractive candidate for exploring new therapeutic strategies . As research continues to uncover more about its properties , it is likely that this compound will play an important role in future drug discovery efforts .
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